L-a-Phosphatidylinositol-from Soy bean

Description

Fundamental Roles of Phosphoinositides in Plant Cellular Processes

Phosphoinositides (PIs) are derived from the phosphorylation of the inositol (B14025) headgroup of L-α-Phosphatidylinositol at various positions. aocs.org These phosphorylated derivatives, though low in abundance, are not merely structural components of membranes but are key regulators of vital cellular activities. biologists.comaocs.org Their functions are diverse and integral to plant growth, development, and response to environmental cues. nih.gov

Key roles of phosphoinositides in plant cells include:

Signal Transduction: PIs act as second messengers or precursors to second messengers. mdpi.com For instance, the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) by phosphoinositide-specific phospholipase C (PI-PLC) generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), both of which initiate downstream signaling cascades. oup.comfrontiersin.org

Membrane Trafficking: PIs are crucial for the regulation of vesicle trafficking, including endocytosis and exocytosis. aocs.orgresearchgate.net They help define the identity of membrane compartments and recruit specific proteins to these membranes to facilitate the transport of materials within the cell. biologists.comresearchgate.net For example, Phosphatidylinositol-3-phosphate (PtdIns3P) is involved in endocytosis during salt stress adaptation. aocs.org

Cytoskeletal Remodeling: The organization of the actin cytoskeleton is influenced by PIs. researchgate.net By interacting with actin-binding proteins, PIs can modulate the dynamics of actin filaments, which is essential for processes like cell expansion, polar growth (e.g., in root hairs and pollen tubes), and cell division. aocs.org

Ion Transport: PIs can directly bind to and regulate the activity of integral membrane proteins, such as ion channels and ATPases, thereby controlling the flow of ions across cellular membranes. aocs.org

Stress Responses: Plants modulate their PI metabolism in response to a wide range of abiotic and biotic stresses, including salinity, osmotic stress, and pathogen attack. aocs.orgresearchgate.netnih.gov Changes in the levels and localization of specific PIs are part of the adaptive signaling network that allows plants to cope with adverse conditions. aocs.orgnih.gov

| Cellular Process | Description of Phosphoinositide Role | Key Phosphoinositide(s) Involved |

|---|---|---|

| Signal Transduction | Serve as precursors to second messengers like IP₃ and DAG, initiating signaling cascades. oup.comfrontiersin.org | PtdIns(4,5)P₂ |

| Membrane Trafficking | Regulate endocytosis, exocytosis, and maintain membrane compartment identity. biologists.comaocs.org | PtdIns3P, PtdIns4P, PtdIns(4,5)P₂ |

| Cytoskeletal Organization | Influence the dynamics of the actin cytoskeleton, essential for cell polarity and growth. aocs.orgresearchgate.net | PtdIns4P, PtdIns(4,5)P₂ |

| Ion Transport Regulation | Directly interact with and modulate the activity of ion channels and pumps in membranes. aocs.org | PtdIns(4,5)P₂ |

| Stress Adaptation | Levels and localization change in response to environmental stresses like salinity and drought to mediate adaptive responses. aocs.orgresearchgate.net | PtdIns3P, PtdIns(4,5)P₂ |

Unique Characteristics of Phosphoinositide Metabolism and Signaling in Plants

While the fundamental framework of phosphoinositide signaling is conserved across eukaryotes, plant systems exhibit several unique features that distinguish them from their animal counterparts. oup.comfrontiersin.org

Key distinctions in plant phosphoinositide signaling include:

Composition of Phosphoinositides: Plant cells synthesize a slightly different set of PIs compared to animal cells. Notably, Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), a crucial signaling molecule in animals, has not been reliably detected in plants. aocs.orgnih.gov The primary PIs found in plants are monophosphates (PtdIns3P, PtdIns4P, PtdIns5P) and bisphosphates (PtdIns(3,5)P₂, PtdIns(4,5)P₂). biologists.com

Downstream Messenger Generation: In animals, the hydrolysis of PtdIns(4,5)P₂ by PLC produces IP₃, which triggers calcium release from the endoplasmic reticulum, and DAG, which activates protein kinase C (PKC). oup.com Plants lack clear homologs of PKC and IP₃-gated calcium channels at the ER. biologists.comoup.com Instead, in plants, DAG is rapidly phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA), which has emerged as a major lipid second messenger in plant stress and developmental signaling. oup.comresearchgate.net

Role of Inositol Phosphates: While IP₃ is generated in plants, its primary role may be as a precursor for the synthesis of more complex inositol polyphosphates (IPPs), such as inositol hexakisphosphate (IP₆ or phytic acid). biologists.comresearchgate.net These IPPs have diverse regulatory functions, including potential involvement in hormone perception. aocs.org

Enzyme Isoforms: The enzymes responsible for PI metabolism, such as PI-PLCs and lipid kinases, have distinct properties and structures in plants. For example, all identified plant PI-PLC isoforms are related to the δ-type of mammalian PI-PLCs but notably lack a Pleckstrin Homology (PH) domain. nih.gov

| Feature | Plant Signaling | Animal Signaling |

|---|---|---|

| Key PI Species | PtdIns3P, PtdIns4P, PtdIns(4,5)P₂. PtdIns(3,4,5)P₃ is absent. aocs.orgnih.gov | Includes PtdIns(3,4,5)P₃ as a major signaling molecule. nih.gov |

| Primary PLC Products | IP₃ and DAG. oup.com | IP₃ and DAG. oup.com |

| Key Downstream Messengers | Phosphatidic acid (PA) and inositol polyphosphates (e.g., IP₆). biologists.comoup.com | Cytosolic Ca²⁺ (via IP₃) and activated Protein Kinase C (via DAG). oup.com |

| Receptors for Messengers | Lacks clear IP₃-gated Ca²⁺ channels at the ER and Protein Kinase C homologs. biologists.comoup.com | Possesses IP₃ receptors on the ER and a family of Protein Kinase C enzymes. oup.com |

Overview of L-α-Phosphatidylinositol as a Key Signaling Hub in Glycine max Research

As the ultimate precursor to all phosphoinositides, L-α-Phosphatidylinositol is a central hub for lipid-based signaling in soybean (Glycine max). caymanchem.comaocs.org The metabolism of this foundational phospholipid and its derivatives is integral to how soybean plants manage growth, development, and respond to environmental challenges. mdpi.comjscholarpublishers.com

Research has established the presence of the enzymatic machinery required for a functional phosphoinositide signaling system in the Glycine max genome. mdpi.com This includes genes encoding for key enzymes that act upon PIs and their derivatives, underscoring the importance of this pathway in soybean physiology.

Key research findings in Glycine max include:

Enzymatic Machinery: The genomes of various crop plants, including Glycine max, have been found to contain genes encoding phosphoinositide-specific phospholipases C (PI-PLCs) and diacylglycerol kinases (DGKs). mdpi.com These enzymes are responsible for the critical steps of hydrolyzing PIs like PtdIns(4,5)P₂ and converting the resulting DAG into the key signaling molecule, phosphatidic acid (PA). mdpi.com

Stress Response Signaling: Phosphoproteomic analyses of soybean tissues under abiotic stress, such as sodium bicarbonate stress, have identified numerous stress-responsive phosphoproteins. nih.gov Many of these proteins are involved in signaling pathways, transcriptional regulation, and membrane trafficking, processes that are known to be heavily regulated by phosphoinositides. researchgate.netnih.gov This suggests a critical role for PI-derived signals in orchestrating the molecular response to stress in soybean.

Symbiotic Interactions: Phospholipid signaling pathways have been shown to modulate symbiotic interactions and nodulation in soybean. mdpi.com The formation of root nodules, a crucial process for nitrogen fixation in legumes, involves intricate cell-to-cell communication and membrane reorganization events where PIs are known to play a regulatory role.

Metabolic Precursor: In developing soybean seeds, myo-inositol, the headgroup of L-α-Phosphatidylinositol, is a precursor for the synthesis of phytic acid (IP₆). nih.gov Phytic acid is the primary storage form of phosphorus in seeds and is also implicated in cellular signaling, highlighting the dual importance of inositol metabolism in both nutrition and regulation. nih.gov

The presence and activity of these pathways position L-α-Phosphatidylinositol at the apex of a signaling network that is fundamental to the biology of Glycine max.

| Enzyme Class | Abbreviation | Function in PI Signaling Pathway | Reference |

|---|---|---|---|

| Phosphoinositide-specific Phospholipase C | PI-PLC | Hydrolyzes PtdIns(4,5)P₂ to produce IP₃ and DAG. | mdpi.comuniprot.org |

| Diacylglycerol Kinase | DGK | Phosphorylates DAG to produce the second messenger phosphatidic acid (PA). | mdpi.com |

| d-myo-Inositol-3-Phosphate Synthase | MIPS | Catalyzes the synthesis of myo-inositol, the precursor for L-α-Phosphatidylinositol. | nih.gov |

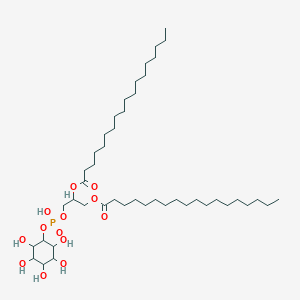

Structure

2D Structure

Properties

IUPAC Name |

[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQXPXKJFOAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87O13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Homeostasis of L α Phosphatidylinositol Within Glycine Max

The synthesis and maintenance of L-α-Phosphatidylinositol (PtdIns) levels in Glycine max are managed through a series of enzymatic reactions primarily located at the endoplasmic reticulum. This process ensures a steady supply of PtdIns, which serves as a fundamental component of cellular membranes and as the parent molecule for the entire phosphoinositide signaling family.

De Novo Synthetic Pathways of Phosphatidylinositol

The primary route for PtdIns formation in eukaryotes, including soybeans, is the de novo pathway. This pathway involves the synthesis of the core PtdIns molecule from precursor lipids and a soluble inositol (B14025) headgroup.

The definitive step in the de novo synthesis of phosphatidylinositol is the condensation of a lipid intermediate, cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), with free myo-inositol. nih.gov This reaction is catalyzed by the enzyme phosphatidylinositol synthase (PIS). In plants, PIS enzymes are integral membrane proteins located in the endoplasmic reticulum (ER). wikipedia.org The process involves the transfer of the phosphatidate moiety from CDP-DAG to the 1-hydroxyl group of myo-inositol, releasing cytidine monophosphate (CMP) and forming phosphatidylinositol. uniprot.org The synthesis of myo-inositol itself begins with the conversion of D-glucose-6-phosphate to D-myo-inositol-3-phosphate, a reaction catalyzed by D-myo-inositol-3-phosphate synthase (MIPS). plos.orgnih.gov Studies have identified multiple MIPS genes in the soybean genome, with high expression levels in immature seeds, ensuring a sufficient supply of myo-inositol for the biosynthesis of its derivatives. plos.orgnih.gov

Phosphatidic acid (PA) is a pivotal precursor in the synthesis of all glycerophospholipids, including phosphatidylinositol. researchgate.net The de novo synthesis of PA begins with the acylation of glycerol-3-phosphate (G-3-P) to form lysophosphatidic acid (LPA), which is then further acylated to produce PA. uniprot.org This PA molecule stands at a metabolic branch point. It can be dephosphorylated to diacylglycerol (DAG) for the synthesis of structural phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or it can be converted into the high-energy intermediate CDP-DAG. researchgate.netuniprot.org

The conversion of PA to CDP-DAG is catalyzed by CDP-diacylglycerol synthase and is the committed step for the synthesis of PtdIns and other phospholipids like phosphatidylglycerol. researchgate.net In soybean, PA itself is also a critical signaling molecule. Research has shown that PA levels transiently increase in soybean roots following rhizobial infection, playing a key role in symbiotic interactions and nodule formation. uniprot.org This highlights PA's dual function as both a crucial biosynthetic intermediate and a signaling lipid in Glycine max.

Table 1: Typical Fatty Acid Distribution of Soy-Derived Phosphatidic Acid (PA) This table details the relative abundance of different fatty acids found in phosphatidic acid sourced from soy, illustrating the building blocks of this key precursor.

| Fatty Acid | Chain Notation | Percentage (%) |

|---|---|---|

| Linoleic Acid | 18:2 | 66.1 |

| Oleic Acid | 18:1 | 12.6 |

| Palmitic Acid | 16:0 | 11.7 |

| α-Linolenic Acid | 18:3 | 6.1 |

| Stearic Acid | 18:0 | 3.4 |

Data sourced from a study on orally administered soy-derived phosphatidic acid. nih.gov

Phosphorylation and Interconversion Dynamics of Phosphatidylinositol Species

Once synthesized, L-α-Phosphatidylinositol can be reversibly phosphorylated at the 3, 4, and 5-hydroxyl positions of its myo-inositol headgroup by specific lipid kinases. aocs.org These phosphorylation events generate a suite of distinct phosphoinositide molecules, each with specific roles in cellular signaling, membrane trafficking, and cytoskeletal organization.

Phosphatidylinositol 3-Kinase (PI3K) Activity and Phosphatidylinositol 3-Phosphate (PtdIns3P) Formation in Soybean

Phosphatidylinositol 3-kinases (PI3Ks) are enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of PtdIns to produce phosphatidylinositol 3-phosphate (PtdIns3P). nih.gov In Glycine max, PI3K activity is particularly significant during developmental processes such as nodule organogenesis. nih.govfrontiersin.org Research has identified distinct forms of PI3K in soybean, with a specific isoform being highly induced during the formation of root nodules, a process involving extensive membrane proliferation. nih.govfrontiersin.org The resulting PtdIns3P is implicated in the development of the peribacteroid membrane, which encloses the nitrogen-fixing bacteria in a subcellular compartment. nih.gov Transgenic soybean plants engineered to express PtdIns3P-binding proteins have shown enhanced resistance to certain pathogens, suggesting a role for this phosphoinositide in plant defense signaling. frontiersin.org

**Table 2: Characterized Phosphatidylinositol 3-Kinase (PI3K) cDNAs in Glycine max*** *This table compares two distinct cDNA clones encoding for PI3K identified in soybean, highlighting their differences and sequence relation.

| Feature | Root Form (SPI3K-5) | Nodule Form (SPI3K-1) |

|---|---|---|

| Encoded Peptide Length | 814 amino acids | 812 amino acids |

| Expression Pattern | Repressed during nodule organogenesis, reinduced in mature nodules | Highly expressed in young, developing nodules |

| Sequence Identity | Share 98% sequence identity in the coding region | Share 98% sequence identity in the coding region |

Data derived from the characterization of soybean PI3K cDNAs. nih.gov

Phosphatidylinositol 4-Kinase (PI4K) Activity and Phosphatidylinositol 4-Phosphate (PtdIns4P) Biosynthesis

Phosphatidylinositol 4-kinases (PI4Ks) catalyze the phosphorylation of PtdIns at the 4'-hydroxyl position of the inositol ring, yielding phosphatidylinositol 4-phosphate (PtdIns4P). aocs.org PtdIns4P is a key metabolic intermediate, serving as the direct precursor for the synthesis of the critical signaling molecule PtdIns(4,5)P2. wikipedia.org It also functions as a signaling lipid in its own right, involved in regulating membrane trafficking from the Golgi apparatus. nih.gov The existence of PI4K enzymes in Glycine max has been confirmed through genomic and proteomic databases, which have identified proteins with the characteristic 1-phosphatidylinositol 4-kinase activity. uniprot.org The polypeptides encoded by soybean PI3K cDNAs also show significant sequence homology (50-60% similarity) to PI4Ks from other species, indicating a conservation of this enzyme family in plants. nih.gov

Phosphatidylinositol 4-Phosphate 5-Kinase (PIP5K) Activity and Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) Turnover

The synthesis of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2), a low-abundance but highly influential signaling phospholipid, is primarily carried out by phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks). wikipedia.orgnih.gov These enzymes phosphorylate PtdIns4P at the 5'-hydroxyl position. wikipedia.org Investigations into plant genomes have confirmed that the PIP5K gene family is present in Glycine max. nih.gov Plant PIP5K proteins typically feature a conserved catalytic domain at the C-terminus and often contain multiple MORN (Membrane Occupation and Recognition Nexus) motifs at the N-terminus. nih.gov

PtdIns(4,5)P2 turnover is a critical aspect of its function. The molecule is localized to the plasma membrane where it acts as a docking site for proteins involved in cytoskeletal regulation and vesicular trafficking. researchgate.net Furthermore, it serves as a substrate for phospholipase C (PLC), which cleaves it to generate the second messengers inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG), propagating signals within the cell. aocs.orgpsu.edu This rapid synthesis and subsequent hydrolysis or phosphorylation constitute the turnover of PtdIns(4,5)P2, allowing for tight spatial and temporal control of cellular signaling events. psu.edu

Table 3: Identified Phosphoinositide Kinases in Glycine max (cv. Williams 82) This table provides details on specific PI4K and PIP5K protein entries for soybean found in the UniProtKB database.

| Enzyme Name | UniProt Accession | Organism | Protein Length (amino acids) |

|---|---|---|---|

| 1-phosphatidylinositol 4-kinase | K7LMJ8 | Glycine max | 157 |

| Phosphatidylinositol 4-phosphate 5-kinase | I1N8S8 | Glycine max | 776 |

| Phosphatidylinositol 4-phosphate 5-kinase | I1JZA2 | Glycine max | 702 |

Data sourced from the UniProt protein knowledgebase. uniprot.orguniprot.orguniprot.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

| L-α-Phosphatidylinositol | PtdIns |

| Cytidine Diphosphate Diacylglycerol | CDP-DAG |

| myo-Inositol | - |

| Phosphatidic Acid | PA |

| Phosphatidylinositol 3-Phosphate | PtdIns3P |

| Phosphatidylinositol 4-Phosphate | PtdIns4P |

| Phosphatidylinositol (4,5)-bisphosphate | PtdIns(4,5)P2 |

| Glycerol-3-Phosphate | G-3-P |

| Lysophosphatidic Acid | LPA |

| Diacylglycerol | DAG |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Cytidine Monophosphate | CMP |

| D-glucose-6-phosphate | - |

| D-myo-inositol-3-phosphate | - |

| Inositol (1,4,5)-trisphosphate | IP3 |

The creation and maintenance of L-α-Phosphatidylinositol levels in soybean are intricate processes primarily occurring in the endoplasmic reticulum. The de novo biosynthetic pathway is a multi-step enzymatic sequence that builds the molecule from basic precursors.

The synthesis of L-α-Phosphatidylinositol begins with the acylation of Glyceraldehyde-3-phosphate at the sn-1 and sn-2 positions to form phosphatidic acid (PA). wikipedia.org This crucial intermediate is then converted to cytidine diphosphate-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase. wikipedia.org In the final and committing step of the de novo pathway, the enzyme phosphatidylinositol synthase catalyzes the reaction between CDP-diacylglycerol and myo-inositol to produce L-α-Phosphatidylinositol and cytidine monophosphate (CMP). wikipedia.orgnih.gov Research on germinating soybeans has identified this phosphatidylinositol synthase activity in the endoplasmic reticulum fraction. nih.gov The solubilized enzyme from soybean microsomes exhibits maximal activity in the presence of manganese or magnesium ions and has apparent Michaelis constants (Km) of 0.1 mM for CDP-diacylglycerol and 46 μM for myo-inositol. nih.gov

The homeostasis of L-α-Phosphatidylinositol is maintained through a dynamic balance of its synthesis, degradation, and transport between cellular membranes. Lipid transfer proteins are instrumental in facilitating the movement of L-α-Phosphatidylinositol from its site of synthesis in the endoplasmic reticulum to other membranes where it is required. wikipedia.org This ensures that different organelles can maintain their characteristic lipid compositions. The levels of L-α-Phosphatidylinositol are also regulated by the activity of various kinases and phospholipases that use it as a substrate, thereby integrating its homeostasis with broader cellular signaling and metabolic pathways.

Phosphatidylinositol-myo-Inositol Exchange Activities in Soybean Microsomes

Separate from the de novo synthesis pathway, soybean microsomes exhibit a distinct phosphatidylinositol-myo-inositol exchange activity. This process involves the direct exchange of the myo-inositol headgroup of an existing phosphatidylinositol molecule with a free myo-inositol molecule from the cytosol. portlandpress.com This exchange reaction does not result in a net synthesis of new phosphatidylinositol molecules but rather contributes to the turnover and remodeling of the inositol headgroup.

Studies on microsomal fractions from dark-grown soybean hypocotyls have characterized this exchange activity. The reaction is notably stimulated by the presence of manganese ions (Mn2+) and cytidine nucleotides such as CMP, CDP, and CTP. wikipedia.org The optimal pH for this activity is 8. wikipedia.org Interestingly, this exchange activity is not significantly affected by magnesium ions (Mg2+) or other nucleotides. wikipedia.org This distinguishes it from the de novo synthesis pathway, which can utilize either Mn2+ or Mg2+. nih.gov The localization of this exchange activity has been linked to the endoplasmic reticulum and Golgi apparatus. wikipedia.org

| Parameter | Observation | Reference |

|---|---|---|

| Cofactor Stimulation | Stimulated by Mn2+ and cytidine nucleotides (CMP, CDP, CTP) | wikipedia.org |

| Optimal pH | 8.0 | wikipedia.org |

| Subcellular Localization | Endoplasmic Reticulum and Golgi Apparatus | wikipedia.org |

| Distinction from De Novo Synthesis | Independent of net synthesis; different cation and nucleotide specificity | wikipedia.orgnih.gov |

Integration of L-α-Phosphatidylinositol into Broader Phospholipid Metabolism in Soybean

L-α-Phosphatidylinositol serves as a central hub in the phospholipid metabolism of soybean, primarily as a precursor for a class of signaling molecules known as phosphoinositides. These are phosphorylated derivatives of L-α-Phosphatidylinositol that play critical roles in various cellular processes.

One of the key metabolic fates of L-α-Phosphatidylinositol is its phosphorylation. In soybean, a phosphatidylinositol 3-kinase (PI3K) has been identified, which specifically phosphorylates the D-3 position of the inositol ring to generate phosphatidylinositol 3-phosphate (PI3P). nih.govpnas.org The expression of the gene for this enzyme is notably induced during nodule organogenesis, suggesting a role for PI3P in this developmental process. nih.govpnas.org

The metabolism of L-α-Phosphatidylinositol is also interconnected with that of other major phospholipids. For instance, the suppression of phospholipase D (PLD) activity in soybean seeds, which alters the levels of phosphatidic acid, has been shown to impact the molecular profiles of other key phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). This indicates a complex interplay and potential for compensatory or regulatory adjustments among different phospholipid pools in response to changes in the metabolism of one component.

| Enzyme | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| Phosphatidylinositol synthase | CDP-diacylglycerol + myo-inositol → L-α-Phosphatidylinositol + CMP | L-α-Phosphatidylinositol | Final step in de novo biosynthesis | nih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | L-α-Phosphatidylinositol + ATP → Phosphatidylinositol 3-phosphate + ADP | Phosphatidylinositol 3-phosphate | Generation of a key signaling molecule | nih.govpnas.org |

Molecular Regulators and Effector Proteins in L α Phosphatidylinositol Signaling in Glycine Max

Phosphatidylinositol Transfer Proteins (PITPs) and Their Regulatory Functions in Soybean

Phosphatidylinositol Transfer Proteins (PITPs) are critical regulators in phosphoinositide-driven signaling, acting as carriers for phospholipids (B1166683) between different membrane compartments within the cell. nih.gov While extensively studied in yeast and mammals, their characterization in plants, particularly soybean, has revealed unique functions related to stress response and development. nih.gov

Researchers have identified and characterized two key PITP homologs in soybean, designated Ssh1p and Ssh2p. nih.gov These proteins were discovered based on their ability to rescue the viability of yeast strains deficient in their own essential PITP, Sec14p. nih.gov

Structurally, both Ssh1p and Ssh2p share approximately 25% of their primary amino acid sequence identity with the yeast PITP. nih.gov Despite this limited sequence identity, they exhibit biochemical properties that set them apart from previously known PITPs. nih.gov Ssh1p and Ssh2p are high-affinity phosphoinositide binding proteins, but they are distinguished by their different phospholipid binding specificities and their largely non-overlapping expression patterns within the soybean plant, suggesting they have distinct roles in plant development and physiology. nih.gov

A key finding is that Ssh1p is phosphorylated when the plant is subjected to various environmental insults, particularly hyperosmotic stress. nih.govresearchgate.net This suggests Ssh1p is a component of a stress response pathway, potentially helping to protect the plant from osmotic damage. nih.gov This stress-induced phosphorylation decreases the ability of Ssh1p to associate with membranes. researchgate.netnih.gov

The function of soybean PITPs extends beyond simple lipid transfer; they actively modulate the activity of key enzymes in the phosphoinositide pathway. Research has demonstrated that the soybean PITP-like protein, Ssh1p, enhances the activities of both plant phosphatidylinositol 3-kinase (PI 3-kinase) and phosphatidylinositol 4-kinase (PI 4-kinase). researchgate.netnih.gov

This modulatory role is significant, as these kinases are responsible for phosphorylating phosphatidylinositol to produce phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 4-phosphate (PI4P), respectively. These phosphorylated forms are crucial signaling molecules. The enhancement of kinase activity by Ssh1p suggests that its ultimate function in cellular signaling is to alter the plant's capacity to synthesize these critical phosphoinositides, particularly during periods of hyperosmotic stress. researchgate.netnih.gov This positions Ssh1p as a key regulator that can ramp up phosphoinositide signaling in response to environmental challenges.

Protein Kinases Mediating Phosphoinositide Pathway Regulation

Protein kinases are central to signal transduction, and in the context of phosphoinositide signaling, they act both upstream and downstream of phosphoinositide-modifying enzymes. In soybean, specific stress-activated protein kinases have been identified that directly interact with and regulate components of the L-α-Phosphatidylinositol pathway.

In response to hyperosmotic stress, soybean plants rapidly activate specific protein kinases. nih.gov Two such kinases, identified as SPK1 and SPK2, have been shown to be hyperosmotic stress-activated Ssh1p kinases. nih.govnih.gov SPK1 and SPK2 are serine/threonine protein kinases belonging to the SnRK2 subfamily, which is part of the larger SNF1-related family of protein kinases. nih.govmdpi.com

The primary substrate identified for SPK1 and SPK2 in this signaling context is the PITP homolog, Ssh1p. nih.govnih.gov The activation of SPK1 and/or SPK2 and the subsequent phosphorylation of their substrate, Ssh1p, are two of the earliest successive events in the hyperosmotic stress-induced signaling cascade in plants. nih.govnih.gov This phosphorylation event links environmental stress signals directly to the machinery that controls phosphoinositide availability and signaling. researchgate.netnih.gov

Phosphoinositide-Specific Phospholipase C (PI-PLC) Isoforms in Soybean

Phosphoinositide-specific phospholipase C (PI-PLC) is a crucial enzyme family in signal transduction. It catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.orgnih.gov In soybean, the PI-PLC gene family has been systematically analyzed, revealing a diverse group of enzymes involved in development and stress responses. plos.org

Genome-wide analyses of soybean have identified a family of genes encoding PI-PLC enzymes, designated GmPI-PLC. The exact number of identified genes varies slightly between studies, with one report identifying 12 putative GmPLC genes and a more recent study identifying 15 GmPI-PLC genes. plos.orgfrontiersin.org These genes are distributed across multiple chromosomes, with one study finding them on chromosomes 2, 11, 14, and 18, and another noting their presence on 10 of the 20 soybean chromosomes. plos.orgfrontiersin.org

The proteins encoded by these genes range in molecular weight from approximately 58.8 to 70.9 kDa. plos.orgfrontiersin.org Phylogenetic analysis separates the soybean PLC family into two distinct groups: the PI-PLC group and the phosphatidylcholine-hydrolyzing PLC (NPC) group. frontiersin.org

Expression profiling of GmPI-PLC genes reveals that they are differentially expressed in various soybean tissues and in response to abiotic stresses. plos.orgfrontiersin.org For instance, GmPLC7 is highly expressed in most tissues, while GmPLC12 shows specific expression in early pods. plos.orgnih.gov The expression of many GmPLC genes is induced by treatments that mimic drought (PEG), high salinity (NaCl), and saline-alkali conditions. plos.orgnih.gov Specifically, transcripts of GmPI-PLC1, GmPI-PLC3, and GmNPC8 show low expression under normal conditions but are significantly induced after drought treatment. frontiersin.org The overexpression of GmPI-PLC7 has been shown to confer higher drought and salt tolerance in soybean, indicating the functional importance of this gene family in plant stress adaptation. frontiersin.org

Hydrolysis Products and Downstream Signaling Events

The hydrolysis of phosphoinositides in soybean is a key step in signal transduction, primarily catalyzed by phosphoinositide-specific phospholipase C (PI-PLC). This enzymatic action generates two crucial second messengers: diacylglycerol (DAG) and a soluble inositol phosphate (B84403). In plants, the primary substrate for PI-PLC is often phosphatidylinositol 4,5-bisphosphate (PIP2), leading to the formation of inositol 1,4,5-trisphosphate (IP3) and DAG. However, other phosphoinositides can also be hydrolyzed.

The immediate products of this hydrolysis initiate a cascade of downstream signaling events. While research in soybean is ongoing, the general pathways are understood to involve the following:

Diacylglycerol (DAG) and Phosphatidic Acid (PA) Signaling: In plant cells, DAG can be rapidly phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA). PA has emerged as a significant signaling molecule in plants, including soybean. It can directly interact with and modulate the activity of various target proteins. For instance, in soybean, PA has been shown to physically bind to cytoskeleton-related proteins such as an actin capping protein (GmCP1) and a microtubule-associating protein (GmMAP1). This interaction is implicated in the cytoskeletal rearrangements necessary for the formation of symbiotic root nodules. nih.gov

Inositol Phosphate Signaling and Calcium Mobilization: The water-soluble inositol phosphates, such as IP3, diffuse into the cytosol and are believed to trigger the release of calcium ions (Ca2+) from intracellular stores, such as the vacuole and the endoplasmic reticulum. This transient increase in cytosolic Ca2+ concentration is a ubiquitous second messenger that can be sensed by various calcium-binding proteins. In soybean, a large family of Calcium-Dependent Protein Kinases (CDPKs) has been identified. nih.gov These proteins act as calcium sensors; upon binding Ca2+, they become activated and phosphorylate downstream target proteins, thereby propagating the signal to elicit a specific cellular response. For example, GmCPK3 and GmCPK31 have been identified as candidate genes for herbivore resistance, with their expression increasing upon wounding. nih.gov

A study on pathogen-challenged soybean cells observed a decrease in inositol 1,4,5-trisphosphate (IP3) content, suggesting that a reduction in PI-PLC activity might be part of the plant's defense strategy, possibly to redirect cellular resources towards defense responses. apsnet.org Furthermore, the overexpression of a specific soybean PI-PLC, GmPI-PLC7, has been shown to enhance tolerance to drought and salt stress, potentially through pathways involving abscisic acid (ABA) and calcium signaling. nih.gov

| Hydrolysis Product | Downstream Effector/Process | Implicated Function in Glycine max |

| Diacylglycerol (DAG) | Converted to Phosphatidic Acid (PA) | Precursor to the signaling lipid PA |

| Phosphatidic Acid (PA) | GmCP1, GmMAP1 | Cytoskeletal dynamics during nodulation nih.gov |

| Inositol Phosphates (e.g., IP3) | Calcium (Ca2+) mobilization | Intracellular second messenger |

| Calcium (Ca2+) | Calcium-Dependent Protein Kinases (CDPKs) | Stress responses (e.g., herbivory) nih.gov |

Other Phosphoinositide-Interacting Proteins in Soybean Cells

Beyond the enzymes that metabolize phosphoinositides, a variety of other proteins interact with these lipids to mediate their signaling functions. These proteins typically contain specific domains that recognize and bind to the headgroups of different phosphoinositides. While a comprehensive characterization of all such proteins in soybean is not yet complete, the presence of conserved domains in the soybean genome allows for the identification of likely candidates.

Pleckstrin Homology (PH) Domain-Containing Proteins: PH domains are known to bind to specific phosphoinositides, thereby recruiting proteins to cellular membranes. The soybean genome contains numerous genes encoding proteins with PH domains. These proteins are likely involved in various aspects of phosphoinositide signaling, although the specific binding partners and functions of most of these proteins in soybean remain to be elucidated.

C2 Domain-Containing Proteins: The C2 domain is another module found in many signaling proteins that often mediates calcium-dependent phospholipid binding. Several proteins containing C2 domains have been identified in the soybean proteome. uniprot.org These proteins are potential effectors in signaling pathways that involve both phosphoinositides and calcium, linking the two major downstream branches of L-α-Phosphatidylinositol hydrolysis. The function of these proteins in soybean is diverse, with some implicated in defense responses. uniprot.org

Calcium-Dependent Protein Kinases (CDPKs): As mentioned previously, the soybean genome encodes a large family of CDPKs. nih.gov These proteins are crucial downstream effectors of calcium signals that can be initiated by inositol phosphate-mediated Ca2+ release. Their role in translating these signals into physiological responses, such as defense against herbivores, highlights their importance in the broader L-α-Phosphatidylinositol signaling network. nih.gov Research has identified 39 CDPK genes in soybean, which can be classified into four subfamilies and exhibit tissue-specific expression patterns. nih.gov

| Protein/Domain Family | Potential Role in Phosphoinositide Signaling in Glycine max | Research Findings in Soybean |

| PH Domain Proteins | Membrane recruitment and localization of signaling components | Genome contains numerous genes encoding PH domain proteins, specific functions largely uncharacterized. |

| C2 Domain Proteins | Calcium-dependent membrane targeting and interaction with phospholipids | Identified in the soybean proteome; implicated in processes like defense responses. uniprot.org |

| CDPKs | Downstream effectors of calcium signaling | 39 genes identified; GmCPK3 and GmCPK31 are involved in herbivore and wounding stress responses. nih.gov |

Physiological and Developmental Functions of L α Phosphatidylinositol and Its Derivatives in Glycine Max

Involvement in Abiotic Stress Signal Transduction

Soybean plants are frequently exposed to a variety of abiotic stresses that can significantly impact their growth and productivity. L-α-Phosphatidylinositol and its derivatives are key players in the signaling cascades that enable soybeans to perceive and respond to these environmental challenges.

Hyperosmotic stress, resulting from conditions such as high salinity and drought, triggers rapid changes in phosphoinositide metabolism in soybean. A key event in this response is the phosphorylation of a phosphatidylinositol transfer protein (PITP) homolog, Ssh1p. nih.gov Exposure to hyperosmotic conditions leads to the rapid phosphorylation of Ssh1p, a modification that reduces its association with cellular membranes. nih.govnih.gov This phosphorylation is mediated by the protein kinases SPK1 and SPK2. nih.gov The activation of these kinases and the subsequent phosphorylation of Ssh1p are early and critical events in the hyperosmotic stress-induced signaling cascade in plants. nih.govoup.com

Furthermore, Ssh1p has been shown to enhance the activities of phosphatidylinositol 3-kinase (PI 3-kinase) and phosphatidylinositol 4-kinase (PI 4-kinase). nih.gov This suggests that the ultimate function of Ssh1p in this signaling pathway is to modulate the plant's capacity to synthesize phosphoinositides, thereby orchestrating the downstream cellular responses to hyperosmotic stress. nih.gov

Table 1: Key Components in Soybean Hyperosmotic Stress Signaling Involving L-α-Phosphatidylinositol

| Component | Function | Effect of Hyperosmotic Stress |

| Ssh1p | Phosphatidylinositol transfer protein-like protein | Rapid phosphorylation, decreased membrane association nih.govnih.gov |

| SPK1/SPK2 | Protein kinases | Activation, phosphorylation of Ssh1p nih.gov |

| PI 3-kinase | Phosphorylates phosphatidylinositol at the 3'-OH position | Activity enhanced by Ssh1p nih.gov |

| PI 4-kinase | Phosphorylates phosphatidylinositol at the 4'-OH position | Activity enhanced by Ssh1p nih.gov |

Ultraviolet-B (UV-B) radiation is an environmental stressor that can cause significant damage to plants. In soybean, defense mechanisms against high-intensity UV-B stress involve phosphoinositide-related signaling pathways. Research on UV-B-resistant soybean genotypes has revealed the utilization of phosphatidic acid-dependent signaling pathways. nih.gov This pathway is initiated by the action of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a derivative of L-α-phosphatidylinositol, to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is then phosphorylated by diacylglycerol kinase (DGK) to produce phosphatidic acid (PA), a key signaling molecule.

In UV-B-resistant soybean genotypes like 'Buseok', genes involved in these downstream pathways, including those related to abscisic acid (ABA) signaling and mitogen-activated protein kinase (MAPK) cascades, are upregulated upon exposure to high-fluence UV-B. nih.gov This indicates that the turnover of phosphoinositides is a critical step in initiating the defense signaling cascade against UV-B stress in soybean.

L-α-Phosphatidylinositol and its derivatives are implicated in the signaling pathways that confer tolerance to drought and salt stress in soybean. While the precise mechanisms are still being elucidated, it is understood that phosphoinositide signaling plays a role in ion homeostasis and osmotic adjustment.

Under salt stress, the PHOSPHATE1 (PHO1) gene family, which is involved in phosphate (B84403) transport and signaling, shows diverse response patterns in soybean roots. nih.gov This suggests a complex interplay between nutrient signaling and salt stress responses. Furthermore, very early perception of symbiotic bacteria under saline stress conditions can induce root hair death, a process in which PI 3-kinase is implicated, suggesting a role for phosphoinositide signaling in modulating symbiotic interactions under stress. nih.gov In general, phosphoinositide signaling is linked to the regulation of ion channels and transporters at the plasma membrane, which is crucial for maintaining ion homeostasis under high salinity. nih.gov

In response to drought, while specific data on L-α-phosphatidylinositol in soybean is limited, the general role of phosphoinositides in plant osmotic stress responses suggests their involvement. mdpi.com Phosphoinositide signaling can influence stomatal movement and the expression of drought-responsive genes, which are key components of drought tolerance mechanisms in plants. nih.gov

Contribution to Plant Growth and Organogenesis in Soybean

Beyond stress responses, L-α-phosphatidylinositol and its derivatives are fundamental to the regulation of soybean growth and the development of specialized organs, particularly symbiotic nodules and the root system.

The formation of nitrogen-fixing root nodules in soybean is a highly regulated developmental process that involves intricate signaling between the plant and symbiotic rhizobia. Phosphoinositide signaling is a key component of this process. A specific form of phosphatidylinositol 3-kinase (PI3K) is induced during soybean nodule organogenesis. nih.govcapes.gov.br The expression of the root form of PI3K is repressed during nodule development and then reinduced in mature nodules. nih.gov

A nodule-specific form of PI3K is highly expressed in young, developing nodules, coinciding with a period of intense membrane proliferation. nih.gov This enzyme specifically phosphorylates L-α-phosphatidylinositol at the D-3 position of the inositol ring to generate phosphatidylinositol 3-phosphate (PI3P). nih.gov The temporal increase in PI3K activity during the formation of the peribacteroid membrane, which encloses the nitrogen-fixing bacteria, suggests a pivotal role for PI3P in the development of this subcellular compartment. nih.gov Furthermore, PI3K and the NADPH oxidase complex are key players in the recognition of the microsymbiont and the modulation of reactive oxygen species (ROS) in root hairs during the initial stages of symbiotic interaction. nih.gov

Table 2: Expression of Phosphatidylinositol 3-Kinase (PI3K) Isoforms During Soybean Nodule Development

| PI3K Isoform | Expression Pattern in Nodules | Putative Function |

| Root Form (SPI3K-5) | Repressed during organogenesis, reinduced in mature nodules nih.gov | General cellular functions |

| Nodule Form (SPI3K-1) | Highly expressed in young nodules (12-15 days old) nih.gov | Peribacteroid membrane development nih.gov |

The architecture of the root system is critical for water and nutrient uptake and is influenced by phosphoinositide signaling. In soybean, two isoforms of PI3K are differentially expressed in roots and nodules, indicating distinct roles in these organs. researchgate.net While detailed studies specifically on soybean root architecture are limited, research in other plants has established the importance of PI3K and its product, PI3P, in root hair growth. nih.gov

Inhibition of PI3K activity leads to shorter root hairs with slower growth rates. researchgate.net This is because PI3P is involved in regulating various processes essential for tip growth, including the dynamics of the actin cytoskeleton, vesicle trafficking, and the production of reactive oxygen species (ROS). nih.gov Given that phosphatidylcholine and phosphatidylethanolamine (B1630911) are the major phospholipids (B1166683) in the plasma membrane of developing soybean roots, with phosphatidylinositol being a minor component, the rapid turnover and signaling role of phosphoinositides are likely crucial for modulating root cell growth and development. iaea.org The modulation of auxin signaling, which is a key regulator of root architecture, is also linked to phosphoinositide levels at the plasma membrane. nih.gov

Dynamics of L-α-Phosphatidylinositol during Seed Development and Lipid Accumulation

L-α-Phosphatidylinositol (PI) is a crucial structural and signaling phospholipid in soybean (Glycine max), exhibiting significant dynamic changes in its concentration throughout seed development. These changes are closely linked to the processes of biomass accumulation, particularly the synthesis and storage of lipids. Research tracking the distribution of phospholipids in developing soybean seeds reveals a distinct pattern for PI.

During the active seed-filling stage, from 30 to 60 days after flowering, the concentration of phosphatidylinositol, expressed as a mole percent of total phospholipid phosphorus, increases substantially. nih.gov In one study, its proportion rose from undetectable levels to 9.1% of the total phospholipid content during this period. nih.gov This phase of seed development is characterized by rapid cell enlargement and the deposition of storage compounds like oils and proteins. nih.gov

The accumulation of PI continues and intensifies as the seed approaches maturity. From 60 days after flowering until the seed reaches its mature state, the concentration of phosphatidylinositol can roughly double. nih.gov This significant increase underscores its importance in the final stages of seed maturation, where membrane biosynthesis and modification are critical to prepare the seed for desiccation and dormancy. The synthesis of PI is part of the broader lipid metabolism that supports the massive accumulation of triacylglycerols (storage oils) in soybean cotyledons. nih.gov While storage lipids are sequestered in oil bodies, phospholipids like PI are essential for the expansion of cellular membranes, including the endoplasmic reticulum, where lipid synthesis occurs, and the plasma membrane. nih.gov

The table below details the changing composition of major phospholipids during key stages of soybean seed development, illustrating the dynamic increase of L-α-Phosphatidylinositol relative to other phospholipid species. nih.gov

Changes in Phospholipid Composition During Soybean Seed Development (Mole % of Phospholipid Phosphorus)

| Phospholipid | 30 Days After Flowering | 60 Days After Flowering | Maturity |

|---|---|---|---|

| L-α-Phosphatidylinositol | 0 | 9.1 | ~18.2 (2-fold increase) |

| Phosphatidic Acid | 14.8 | 9.1 | 0 |

| Phosphatidylcholine | 8.2 | 9.8 | ~46.1 (4.7-fold increase) |

| Phosphatidylethanolamine | 5.3 | 8.6 | ~25.8 (3-fold increase) |

| N-Acylphosphatidylethanolamine | 65.8 | 54.6 | ~5.0 (11-fold decrease) |

Crosstalk with Phytohormone Signaling Pathways

L-α-Phosphatidylinositol and its phosphorylated derivatives, known as phosphoinositides, are key components of signaling cascades that intersect with phytohormone pathways regulating plant growth and development. cusabio.comaocs.org The phosphatidylinositol signaling system acts as a hub for translating extracellular cues into intracellular responses, and its components are deeply integrated with hormonal regulation in plants. cusabio.comnih.gov

The signaling process begins with the phosphorylation of phosphatidylinositol by specific lipid kinases to produce phosphoinositides, such as phosphatidylinositol-4,5-bisphosphate (PIP2). aocs.org In response to various signals, the enzyme phospholipase C (PLC) hydrolyzes PIP2, generating two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.comnih.gov These molecules initiate distinct downstream signaling cascades that can modulate phytohormone responses.

Diacylglycerol (DAG) and Phosphatidic Acid (PA) Signaling: The diacylglycerol produced from PIP2 cleavage can be further phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA). nih.gov PA is a critical lipid second messenger that has been implicated in the signaling pathways of numerous plant hormones, including auxin, brassinosteroids (BRs), abscisic acid (ABA), and jasmonic acid. nih.gov For instance, hormonal signals can trigger the production of PA, which then binds to specific protein targets to regulate cellular processes essential for growth, development, and stress responses. nih.gov In soybean, brassinosteroid signaling is known to be a crucial regulator of development. nih.gov The transcription factor GmBZL3, a key component of the BR pathway in soybean, directly regulates genes involved in the synthesis and response of other hormones like auxin and ethylene, demonstrating a clear point of crosstalk. nih.gov The involvement of PA as a messenger in BR signaling suggests an upstream regulatory link to the phosphatidylinositol pathway. nih.gov

Inositol Polyphosphate (IPP) Signaling: The other second messenger, IP3, can be further phosphorylated to generate a variety of inositol polyphosphates (IPPs). aocs.org There is compelling evidence that these molecules play direct roles in hormone perception. Notably, a derivative of IPP, phytic acid (InsP6), has been identified as a cofactor in the auxin-receptor protein, TRANSPORT INHIBITOR RESPONSE 1 (TIR1). aocs.org This finding suggests a direct and integral role for phosphoinositide-derived molecules in modulating the perception and signaling of auxin, a master regulator of plant development. aocs.org

This evidence indicates that the L-α-Phosphatidylinositol signaling pathway does not operate in isolation. Instead, it is intricately connected with phytohormone networks, using second messengers like PA and IPPs to influence hormone synthesis, perception, and downstream signaling, thereby coordinating complex developmental processes such as seed maturation in Glycine max. aocs.orgnih.govnih.gov

Genetic and –omics Approaches in L α Phosphatidylinositol Research in Glycine Max

Identification and Functional Characterization of Genes Encoding Phosphoinositide Pathway Components in Soybean

The biosynthesis of L-α-Phosphatidylinositol in soybeans involves a series of enzymatic steps, and researchers have identified several key genes encoding the requisite proteins. The pathway begins with the synthesis of phosphatidic acid (PA), which is then converted to CDP-diacylglycerol (CDP-DAG). The final step involves the enzyme phosphatidylinositol synthase (PIS), which catalyzes the transfer of the CDP-DAG headgroup to myo-inositol to form PI.

Genetic studies have identified multiple isoforms for the enzymes in this pathway. A critical area of research has been on the kinases that phosphorylate PI to generate various phosphoinositides, such as phosphatidylinositol-3-phosphate (PI3P). For instance, research has focused on phosphatidylinositol-4-kinases (PI4Ks) in soybean. One study identified GmPI4Kγ4 as an interacting partner of a peptide transporter involved in chloride transport, suggesting a role for phosphoinositide signaling in regulating ion homeostasis and salt tolerance in soybean mdpi.com.

Furthermore, functional characterization has often been achieved through the development of transgenic soybean lines. To investigate the role of phosphoinositides in plant defense, stable transgenic soybean plants were created to express and secrete PI3P-binding proteins, namely GmPH1 and VAM7. nih.govfrontiersin.orgresearchgate.net This approach allows for the in-vivo sequestration of PI3P, helping to elucidate its role in pathogen interactions. Expression of these PI3P-binding proteins was shown to enhance resistance against the oomycete pathogen Phytophthora sojae, indicating that phosphoinositide signaling is a key component of the soybean's immune response. nih.govresearchgate.netnsf.gov

| Gene/Protein Class | Example in Soybean | Function | Reference |

| Phosphatidylinositol-4-Kinase | GmPI4Kγ4 | Phosphorylates PI; interacts with a chloride transporter, involved in salt tolerance signaling. | mdpi.com |

| PI3P-Binding Protein | GmPH1 | Binds to phosphatidylinositol-3-phosphate (PI3P), involved in plant defense. | nih.govfrontiersin.org |

| PI3P-Binding Protein | VAM7 | Binds to phosphatidylinositol-3-phosphate (PI3P), involved in plant defense. | nih.govfrontiersin.org |

Transcriptomic Profiling of L-α-Phosphatidylinositol-Related Genes under Environmental Perturbations

Transcriptomic analyses, particularly RNA sequencing (RNA-seq), have provided comprehensive insights into how the expression of genes related to L-α-Phosphatidylinositol and its derivatives changes in response to environmental stresses. These studies reveal that the phosphoinositide pathway is dynamically regulated at the transcriptional level to help the plant adapt to adverse conditions.

Under high-intensity UV-B irradiation, a significant abiotic stress, transcriptomic profiling of UV-B-resistant and sensitive soybean genotypes revealed the upregulation of genes involved in phosphatidic acid-dependent signaling pathways. nih.gov This suggests an increased flux through the phospholipid biosynthesis pathway, including the branch leading to PI, as part of the plant's defense mechanism. The study highlighted that UV-B-resistant soybeans utilize signaling pathways involving phospholipase C and diacylglycerol kinase, which are directly linked to the metabolism of inositol (B14025) phospholipids (B1166683). nih.gov

Similarly, studies on soybean responses to nutrient stress, such as low phosphorus, have shown significant changes in the expression of genes related to lipid metabolism. Integrated transcriptomic and metabolomic analyses in wild soybean seedlings under low-phosphorus stress identified numerous differentially expressed genes (DEGs) involved in signal transduction and metabolic regulation. frontiersin.org While not exclusively focused on PI, these studies underscore the broad transcriptional reprogramming of lipid biosynthesis pathways that occurs as the plant attempts to maintain homeostasis under nutrient-deficient conditions.

| Environmental Stress | Soybean Genotype/Ecotype | Key Transcriptomic Findings Related to PI Pathway | Reference |

| High-Intensity UV-B | Buseok (UV-B-resistant) | Upregulation of genes in phosphatidic acid-dependent signaling pathways. | nih.gov |

| Low Phosphorus | Barren-tolerant wild soybean | Enrichment of differentially expressed genes in signal transduction and metabolic pathways, including lipid metabolism. | frontiersin.org |

| Pathogen Infection (Phytophthora sojae) | Transgenic lines expressing PI3P-binding proteins | Increased levels of infection-associated transcripts even before infection, suggesting defense priming. | nih.govnsf.gov |

Quantitative Trait Loci (QTL) Mapping for Phospholipid Biosynthesis in Soybean

Quantitative Trait Loci (QTL) mapping is a powerful genetic tool used to identify genomic regions that are associated with variation in a quantitative trait, such as the concentration of specific phospholipids. In soybean, QTL mapping has been successfully employed to pinpoint loci that govern the biosynthesis of L-α-Phosphatidylinositol.

One significant study developed two F2 populations from crosses between high- and low-phospholipid soybean genotypes to map QTLs associated with phosphatidylethanolamine (B1630911) (PE), phosphatidic acid (PA), phosphatidylcholine (PC), and phosphatidylinositol (PI). researchgate.netresearchgate.net In each of the two populations, six QTLs were identified as being significantly associated with PI content. researchgate.netresearchgate.net Notably, four of these PI-associated QTLs were found to be common to both populations, indicating their stable effect across different genetic backgrounds. researchgate.netresearchgate.net

The research also revealed that certain genomic regions on chromosome 10 and chromosome 13 were associated with all four phospholipids studied, suggesting the presence of major regulatory genes or clusters of genes involved in general phospholipid biosynthesis in these areas. researchgate.net The identification of these QTLs is a critical first step for marker-assisted breeding programs aimed at developing soybean varieties with enhanced phospholipid profiles. researchgate.netresearchgate.net Further analysis of the genes located within these QTL intervals provides a list of candidates for more detailed functional studies. researchgate.net

| QTL | Chromosome | Associated Phospholipid(s) | Phenotypic Variation Explained (%) | Reference |

| qPI-10-1 | 10 | PI, PE, PA, PC | Not specified | researchgate.net |

| qPI-13-1 | 13 | PI, PE, PA, PC | Not specified | researchgate.net |

| qPI-13-2 | 13 | PI, PE, PA, PC | Not specified | researchgate.net |

| Multiple QTLs | Various | PI | Not specified | researchgate.netresearchgate.net |

Proteomic Identification of L-α-Phosphatidylinositol-Interacting Proteins

While transcriptomics and genomics identify the genetic blueprint, proteomics provides a direct view of the functional molecules—proteins—that execute cellular processes. Identifying proteins that physically interact with L-α-Phosphatidylinositol and its phosphorylated derivatives is key to understanding their signaling functions.

Direct large-scale proteomic screens to identify PI-interacting proteins in soybeans are not yet widely published. However, research has focused on known classes of phosphoinositide-binding proteins and their roles in soybean physiology. As mentioned earlier, studies involving transgenic soybeans expressing PI3P-binding proteins like GmPH1 and VAM7 confirm the presence and importance of such interactions in the plant's defense against pathogens. nih.govresearchgate.netnsf.gov These proteins act as effectors in signaling cascades initiated by changes in local phosphoinositide concentrations.

Broader proteomic analyses of soybean seeds and tissues under various conditions provide indirect evidence of the roles of PI-related proteins. For example, a comparative proteomic analysis of two low phytic acid soybean mutants identified 282 differentially accumulated proteins related to stress response, and dormancy and germination processes. nih.gov Since phytic acid is synthesized from the inositol ring, and PI is a major membrane source of inositol, perturbations in one pathway can influence the other, and the proteins identified are likely part of interconnected networks involving inositol-containing compounds. Similarly, proteomic profiling of soybean bran has helped to identify proteins that are retained after processing, some of which are involved in key metabolic pathways where phospholipids are essential. nih.gov

Future research employing affinity chromatography with PI-conjugated beads coupled with mass spectrometry could provide a more comprehensive atlas of the L-α-Phosphatidylinositol interactome in Glycine max.

Methodological Advances for Studying L α Phosphatidylinositol in Glycine Max

In Vivo Imaging Techniques for Phosphoinositide Dynamics in Plant Cells

Visualizing the spatiotemporal dynamics of phosphoinositides in living cells has been revolutionized by the development of fluorescent biosensors. nih.govoup.com These tools allow for the direct observation of lipid distribution and trafficking, providing insights into their roles at subcellular levels. nih.gov

The primary strategy involves fusing a fluorescent protein, such as the yellow fluorescent protein (YFP), to a lipid-binding domain that specifically recognizes a particular phosphoinositide. nih.govconicet.gov.ar The recruitment of this biosensor from the cytosol to a specific membrane where its target lipid is enriched results in a localized fluorescent signal, which can be monitored using advanced microscopy techniques like confocal laser scanning microscopy. oup.comconicet.gov.ar

One such biosensor is YFP-PH(FAPP1), which uses the pleckstrin homology (PH) domain from the human protein FAPP1 (phosphatidylinositol-4-phosphate adaptor protein-1) to specifically bind phosphatidylinositol 4-phosphate (PtdIns4P). nih.gov Studies in various plant systems, including Arabidopsis thaliana and Medicago truncatula, have shown that this biosensor localizes to the Golgi apparatus and the plasma membrane. nih.gov Notably, in growing root hairs, a clear gradient of PtdIns4P was observed at the plasma membrane, with the highest concentration at the tip, indicating a role for this lipid in tip growth. nih.gov

Another widely used biosensor, YFP-2xFYVE, utilizes a tandem repeat of the FYVE finger domain, which specifically binds to phosphatidylinositol 3-phosphate (PtdIns3P). conicet.gov.ar Expression of this biosensor in plant cells has revealed that PtdIns3P is localized to late endosomes/pre-vacuolar compartments and is involved in vesicle trafficking. conicet.gov.arnih.gov During cell division, PtdIns3P-containing vesicles have been observed surrounding the newly forming cell plate, suggesting a function in cytokinesis. conicet.gov.ar The specificity of these biosensors can be confirmed by treating cells with inhibitors like wortmannin, a PI3-kinase inhibitor, which causes the PtdIns3P biosensor to redistribute from vesicles into the cytosol. conicet.gov.ar

| Biosensor | Target Phosphoinositide | Lipid-Binding Domain | Observed Subcellular Localization | Implicated Plant Processes |

|---|---|---|---|---|

| YFP-PH(FAPP1) | Phosphatidylinositol 4-phosphate (PtdIns4P) | PH domain of human FAPP1 | Golgi apparatus, Plasma membrane | Tip growth in root hairs, Cell plate formation nih.gov |

| YFP-2xFYVE | Phosphatidylinositol 3-phosphate (PtdIns3P) | Tandem FYVE domain of Hrs | Late endosomes / Pre-vacuolar compartments | Vesicle trafficking, Endocytosis, Cytokinesis conicet.gov.ar |

| GFP-PH(PLCδ1) | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) | PH domain of PLCδ1 | Plasma membrane | Membrane trafficking (exocytosis and endocytosis) nih.govbiologists.com |

Genetic Manipulation Strategies (e.g., RNA Interference, Overexpression) for Pathway Elucidation

Genetic manipulation is a powerful tool for dissecting the function of genes involved in the L-α-Phosphatidylinositol metabolic pathway. nih.gov Techniques such as gene silencing (e.g., RNA interference or RNAi) and overexpression allow researchers to modulate the expression of specific genes and observe the resulting phenotypic and biochemical changes. nih.govmdpi.com

In soybean, genetic transformation protocols using Agrobacterium tumefaciens or particle bombardment are well-established, enabling the introduction of foreign DNA to achieve either overexpression or gene silencing. nih.govmdpi.com RNAi, a process of sequence-specific, post-transcriptional gene silencing, has been successfully used to downregulate the expression of target genes. nih.gov For example, an RNAi construct was used to attenuate the activity of a phospholipase Dα (PLDα) gene in soybean seeds, leading to altered phospholipid profiles. nih.gov

Overexpression studies involve introducing a gene under the control of a strong constitutive or inducible promoter to increase the amount of a specific enzyme. This can help elucidate its role in the metabolic network. For instance, overexpressing genes encoding phosphoinositide-metabolizing enzymes, such as SAC phosphatases, in plants has been shown to reduce the levels of their respective substrates, PtdIns4P and PtdIns(4,5)P₂, confirming their enzymatic function in vivo. nih.gov Conversely, knockout or knockdown mutants, such as the fra7 mutant in Arabidopsis which has a truncated SAC1 phosphatase, exhibit a wide range of developmental defects, highlighting the critical roles of proper phosphoinositide homeostasis. nih.govfrontiersin.org

These genetic approaches, combined with detailed lipid profiling, provide a direct link between a specific gene product and its function within the L-α-Phosphatidylinositol pathway. mdpi.com

Biochemical and Enzymatic Assays for Phosphoinositide Metabolism Analysis

Biochemical and enzymatic assays are essential for characterizing the activity of enzymes involved in PI metabolism and for quantifying the levels of different phosphoinositide species. lifeasible.com These assays are typically performed in vitro using protein extracts from plant tissues or recombinant proteins expressed in systems like Escherichia coli. nih.gov

The activity of lipid kinases, such as phosphatidylinositol 4-kinases (PtdIns 4-kinases) and phosphatidylinositol phosphate (B84403) kinases (PIPkins), can be measured by incubating the enzyme with its substrate (e.g., PtdIns or PtdIns4P) and a source of phosphate, often radiolabeled ATP (γ-³²P-ATP). The production of the phosphorylated lipid product is then detected and quantified. nih.gov Similarly, the activity of phosphatases, which remove phosphate groups, can be assayed by measuring the release of inorganic phosphate or the generation of the dephosphorylated lipid product. nih.gov For example, in vitro studies have shown that plant SAC phosphatases can dephosphorylate PtdIns3P, PtdIns4P, and PtdIns(3,5)P₂. nih.govfrontiersin.org

Phospholipase C (PLC) and Phospholipase D (PLD) activities are also critical components of PI metabolism. Assays for these enzymes typically measure the production of their respective products, such as inositol (B14025) phosphates and diacylglycerol for PLC, or phosphatidic acid for PLD. nih.govnih.gov For PLDα, enzyme activity can be measured from total protein extracts of soybean seeds. nih.gov

These biochemical approaches are crucial for confirming the function of enzymes identified through genetic studies and for understanding the catalytic properties and substrate specificities of the proteins that govern L-α-Phosphatidylinositol metabolism. nih.gov

Advanced Analytical Techniques for L-α-Phosphatidylinositol Species Profiling

The low cellular abundance and high polarity of phosphoinositides present significant analytical challenges. nih.gov Advanced analytical techniques developed in recent years have greatly improved the ability to identify and quantify the diverse molecular species of L-α-Phosphatidylinositol.

Lipidomics, the large-scale study of lipids, heavily relies on the combination of liquid chromatography (LC) and mass spectrometry (MS). frontiersin.org Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) have become indispensable for analyzing phospholipids (B1166683) in soybeans. frontiersin.orgnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating different classes of phospholipids based on the polarity of their headgroups. researchgate.net This allows for the distinct separation of PI from other major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). Following chromatographic separation, electrospray ionization (ESI) is commonly used to generate ions that are then analyzed by the mass spectrometer. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to structurally characterize the lipid species. By fragmenting the parent ion, MS/MS provides information about the headgroup and the composition of the fatty acyl chains attached to the glycerol (B35011) backbone. nih.govacs.org This level of detail has enabled the identification of numerous PI molecular species in soybeans. One study identified 17 different phosphatidylinositol species in various soybean cultivars. researchgate.net These advanced methods are highly sensitive, with limits of quantitation often in the femtomole range, making them suitable for analyzing low-abundance phosphoinositides. nih.gov

| Technique | Principle | Application in PI Analysis | Reference |

|---|---|---|---|

| HILIC-ESI-IT-TOF-MS | Separation by headgroup polarity (HILIC) followed by ionization (ESI) and high-resolution mass analysis (IT-TOF-MS). | Class separation of phospholipids; identification of PI headgroup, fatty acyl structure, and substituent position. | researchgate.net |

| UPLC-QTOF-MS/MS | High-resolution separation (UPLC) coupled with accurate mass measurement and fragmentation (QTOF-MS/MS). | Qualitative and quantitative analysis of phospholipid molecules in complex samples. | nih.gov |

| IC-MS/MS | Ion chromatography (IC) for separating isomers, coupled with sensitive detection (MS/MS). | Separation and quantification of phosphoinositide positional isomers (e.g., PtdIns3P vs. PtdIns4P) after deacylation. | nih.govacs.org |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.gov By supplying a stable isotope-labeled precursor, such as ¹³C-glucose, to the plant or cell culture, researchers can trace the path of the labeled atoms through the metabolic pathways. mdpi.comresearchgate.net The incorporation of the isotope label into downstream metabolites, including L-α-Phosphatidylinositol and its precursors, is measured using mass spectrometry or NMR. researchgate.net

The resulting labeling patterns in the metabolites are determined by the underlying metabolic fluxes. nih.gov By fitting the experimental labeling data to a computational model of the metabolic network, the rates of individual reactions can be estimated. researchgate.net This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov

In the context of PI metabolism, MFA can reveal the relative contributions of different biosynthetic pathways to the PI pool and quantify the rates of PI synthesis, phosphorylation, and turnover. mdpi.com This is crucial for understanding how metabolic pathways are regulated and rewired in response to developmental cues or environmental stress. nih.gov

L-α-Phosphatidylinositol, like other glycerophospholipids, has a stereospecific structure with two fatty acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The distribution of different fatty acids between these two positions is generally non-random and can be critical for the lipid's function.

Analyzing this stereospecific distribution requires specialized methods. While there is extensive research on triacylglycerols, the principles can be applied to phospholipids. fatplants.net The analysis often involves enzymatic hydrolysis using stereospecific lipases that selectively cleave the fatty acid from either the sn-1 or sn-2 position. The resulting lysophospholipid and free fatty acid products are then separated and analyzed, typically by gas chromatography (GC) or LC-MS, to determine their composition.

Studies in plants like Arabidopsis have shown that different phospholipid classes have distinct fatty acid profiles, and these profiles can change in response to stimuli. nih.gov For instance, under non-stress conditions, phosphoinositides were found to be more saturated compared to structural phospholipids like PC. nih.gov However, upon hyperosmotic stress, highly polyunsaturated phosphoinositides were formed, suggesting the activation of a specific PI pool for signaling. nih.gov Understanding the specific acyl chain composition at the sn-1 and sn-2 positions of PI in soybean can provide deeper insights into the regulation and function of distinct PI molecular species.

Q & A

Basic Research Questions

Q. What are the key structural features and compositional characteristics of L-α-phosphatidylinositol (PI) derived from soybean, and what analytical methods are employed for their characterization?

- Methodological Answer : L-α-Phosphatidylinositol from soybean is characterized by a glycerol backbone esterified to two fatty acids (commonly palmitic or stearic acid) and a phosphorylated inositol headgroup. Structural confirmation requires techniques such as nuclear magnetic resonance (NMR) for headgroup identification and mass spectrometry (MS) for fatty acid profiling. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) can resolve PI from other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) .

Q. What are the standard methodologies for isolating L-α-phosphatidylinositol from soybean phospholipid mixtures?

- Methodological Answer : Isolation typically involves solvent fractionation. Acetone precipitation is used first to remove neutral lipids, followed by column chromatography (e.g., silica gel) or ethanol/isopropanol-based solvent systems to separate PI from PC and PE. For higher purity, enzymatic hydrolysis or preparative HPLC can further refine PI fractions. Studies demonstrate that isopropanol fractionation increases phosphatidylcholine content, which indirectly aids PI enrichment by reducing competing phospholipids .

Advanced Research Questions

Q. How do extraction and purification protocols impact the yield and purity of L-α-phosphatidylinositol from soybean sources?

- Methodological Answer : Yield and purity depend on solvent polarity, temperature, and feedstock pretreatment. For instance, hexane-based extraction preserves phospholipid integrity but may co-extract triglycerides, requiring additional acetone washing. Hydrogenated soybean lecithin (e.g., PHOSPHOLIPON® 80 H) shows higher PI stability due to reduced oxidation, but harsh solvents like chloroform may degrade inositol headgroups. Advanced protocols use supercritical CO₂ extraction to minimize solvent residues, though scalability remains a challenge .

Q. What role does L-α-phosphatidylinositol play in cellular signaling pathways, particularly in relation to PI3K, and how can this be modeled experimentally?

- Methodological Answer : PI serves as a precursor for phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a key mediator of the PI3K/Akt/mTOR pathway. In cancer research, PI3K mutations (e.g., PIK3CA) alter PI metabolism, which can be modeled using PI-enriched liposomes or cell lines with CRISPR-edited PI3K genes. Competitive inhibitors like LY-294,002 hydrochloride are used to study PI3K signaling cascades in vitro .

Q. What challenges exist in quantifying L-α-phosphatidylinositol in complex biological matrices, and what methodological approaches address these?

- Methodological Answer : Quantification challenges include low abundance, structural similarity to other phospholipids, and matrix interference (e.g., proteins). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Internal standards (e.g., deuterated PI) correct for ionization efficiency variations. For tissue samples, Folch extraction with chloroform:methanol (2:1) minimizes phospholipid degradation .

Q. How do variations in soybean cultivars or agronomic conditions influence phosphatidylinositol content, and how can researchers control for these variables?

- Methodological Answer : PI content varies with soybean genotype, soil phosphorus availability, and processing methods (e.g., hexane vs. cold pressing). Controlled trials using near-isogenic lines or standardized cultivation protocols (e.g., fixed nitrogen/phosphorus ratios) reduce variability. Phosphorus fertility trials in high-yielding soybeans demonstrate that PI synthesis correlates with root phosphate uptake efficiency, necessitating nutrient profiling of feedstocks .

Q. What are the implications of using soybean-derived PI versus alternative sources (e.g., sunflower) in experimental systems?

- Methodological Answer : Soybean PI contains distinct fatty acid profiles (e.g., higher linoleic acid) compared to sunflower PI, which may influence membrane fluidity in liposome studies. Sunflower lecithin extraction avoids hexane, reducing solvent residues but yielding lower PI concentrations. Researchers must validate biological activity across sources, as fatty acid composition affects signaling pathway interactions .

Data Contradiction and Validation